2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol
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Overview
Description
1,5-Anhydro-d-glucitol, tetra-O-acetyl- is a synthetic derivative of 1,5-anhydro-d-glucitol. It is a tetra-acetylated form, meaning it has four acetyl groups attached to its structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C₁₄H₂₀O₉, and it has a molecular weight of 332.3032 g/mol .
Mechanism of Action
Target of Action
It is known that this compound is of immense versatility within the biomedical realm, catering to a plethora of applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Anhydro-d-glucitol, tetra-O-acetyl- can be synthesized through the acetylation of 1,5-anhydro-d-glucitol. The process involves the reaction of 1,5-anhydro-d-glucitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of 1,5-anhydro-d-glucitol, tetra-O-acetyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-d-glucitol, tetra-O-acetyl- undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,5-anhydro-d-glucitol.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: 1,5-Anhydro-d-glucitol.
Oxidation: Oxidized derivatives of 1,5-anhydro-d-glucitol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Anhydro-d-glucitol, tetra-O-acetyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-galactitol
- 2,6-Anhydro-L-gulitol peracetate
- Polygalitol tetraacetate
- 1,5-Anhydroglucitol D-tetraacetate
Uniqueness
1,5-Anhydro-d-glucitol, tetra-O-acetyl- is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively target glucose transporters on cancer cells sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
(3,4,5-triacetyloxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310806 |
Source
|
Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-61-4 |
Source
|
Record name | NSC231899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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